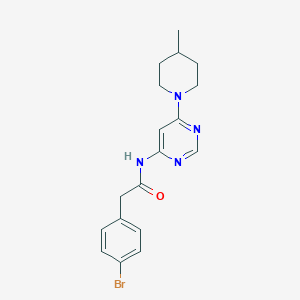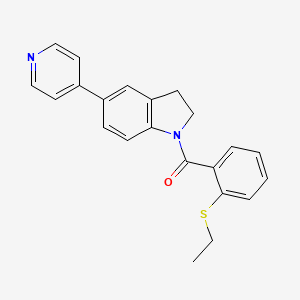
2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C25H24N4O2S2 and its molecular weight is 476.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications and Compound Synthesis Compounds structurally related to 2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide have been extensively studied for various pharmaceutical applications. These include synthesis and characterization for activities such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. For instance, derivatives of pyridazino(4,5-b)indole-1-acetamide compounds have shown a wide range of biological activities, highlighting the versatility of this chemical scaffold in drug development (Habernickel, 2002).
Central Nervous System Activities Studies on derivatives similar to the chemical structure of interest have explored their potential in targeting central nervous system (CNS) disorders. For example, imidazo[1,2-b]pyridazines with modifications at various positions demonstrated strong binding to rat brain membranes, indicating their potential for CNS applications (Barlin et al., 1992).
Antinociceptive Activity Compounds with a core structure similar to this compound have been synthesized and evaluated for their antinociceptive activity. This includes the development of derivatives that exhibited higher potency than aspirin in models of pain, showcasing the therapeutic potential of these compounds in pain management (Doğruer et al., 2000).
Antioxidant and Coordination Complexes The antioxidant properties of related compounds have been explored, with studies demonstrating significant scavenging activities against radicals. Coordination complexes derived from pyrazole-acetamide derivatives, for instance, have shown noteworthy antioxidant activity, suggesting their potential in oxidative stress-related conditions (Chkirate et al., 2019).
Enzyme Inhibition and Molecular Docking Research into the enzyme inhibitory activities of compounds with similarities to this compound has been conducted, with findings showing potential against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Molecular docking studies have further elucidated their modes of action, providing insights into their therapeutic potential (Virk et al., 2018).
Anticancer Activity The anticancer activities of structurally related compounds have been evaluated, with several derivatives showing promising results against a variety of cancer cell lines. This underscores the potential of such compounds in the development of new anticancer therapies (Bekircan et al., 2008).
Eigenschaften
IUPAC Name |
2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S2/c1-16-4-6-18(7-5-16)14-26-22(30)15-32-23-13-12-21(28-29-23)24-17(2)27-25(33-24)19-8-10-20(31-3)11-9-19/h4-13H,14-15H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHTVMKTJLLJMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2,6-Difluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2750116.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-phenylbutan-2-yl)oxalamide](/img/structure/B2750120.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2750121.png)

![N-(tert-butyl)-4-(6-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2750124.png)
![N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2750125.png)

![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B2750128.png)


![1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2750132.png)

